6-Morpholinopyridazin-3-amine
Overview
Description
6-Morpholinopyridazin-3-amine is a heterocyclic compound that contains a pyridazine ring and a morpholine group. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The molecular formula of this compound is C8H12N4O, and it has a molecular weight of 180.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 6-Morpholinopyridazin-3-amine involves the reaction of 6-iodopyridazin-3-amine with morpholine in the presence of a copper catalyst. The reaction is typically carried out in a solvent such as acetonitrile under reflux conditions . Another method involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Morpholinopyridazin-3-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The amine group in this compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides and acyl chlorides.
Oxidation and Reduction Reactions:
Cyclization Reactions: The pyridazine ring can participate in cyclization reactions, leading to the formation of various heterocyclic compounds.
Common Reagents and Conditions
Copper Catalysts: Used in the synthesis of this compound from 6-iodopyridazin-3-amine.
Acetonitrile: Commonly used as a solvent in the synthesis reactions.
Neutral Conditions: Preferred for the aza-Diels-Alder reaction to achieve high regioselectivity.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted amines, while cyclization reactions can produce different heterocyclic compounds .
Scientific Research Applications
6-Morpholinopyridazin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Medicine: Explored for its potential use in the development of new drugs, particularly for its pharmacological activities.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 6-Morpholinopyridazin-3-amine involves its interaction with specific molecular targets and pathways. For example, it acts as a reversible inhibitor of monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, which are associated with antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the third position of the ring.
Morpholine: A six-membered heterocyclic compound containing both oxygen and nitrogen atoms.
Uniqueness
6-Morpholinopyridazin-3-amine is unique due to the presence of both a pyridazine ring and a morpholine group, which confer distinct chemical and biological properties. Its ability to act as a reversible inhibitor of monoamine oxidase A sets it apart from other similar compounds .
Properties
IUPAC Name |
6-morpholin-4-ylpyridazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-7-1-2-8(11-10-7)12-3-5-13-6-4-12/h1-2H,3-6H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUHTZVAUDMKQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30518981 | |
Record name | 6-(Morpholin-4-yl)pyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30518981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66346-91-6 | |
Record name | 3-Amino-6-morpholinopyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66346-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Morpholin-4-yl)pyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30518981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-6-morpholinopyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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